

# 3,4,5-Trihydroxybenzoate chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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An In-depth Technical Guide to the Core Chemical Properties and Structure of **3,4,5-Trihydroxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3,4,5-Trihydroxybenzoate**, commonly known as gallic acid, is a naturally occurring phenolic acid with a wide range of applications in the pharmaceutical, food, and chemical industries. Its potent antioxidant, anti-inflammatory, and apoptotic-inducing properties have made it a subject of intense research for drug development. This technical guide provides a comprehensive overview of the core chemical properties and structure of **3,4,5-Trihydroxybenzoate**, including detailed experimental protocols for its analysis and visualization of key signaling pathways it modulates.

## Chemical Structure and Identification

**3,4,5-Trihydroxybenzoate** is a trihydroxybenzoic acid.[1][2][3][4] Its structure consists of a benzoic acid core with three hydroxyl groups substituted at positions 3, 4, and 5 of the benzene ring.[1][3][4]

- IUPAC Name: 3,4,5-Trihydroxybenzoic acid[1][3]
- Synonyms: Gallic acid, Pyrogallol-5-carboxylic acid[3][5]

- Molecular Formula:  $C_7H_6O_5$  [1][2][3]
- Molecular Weight: 170.12 g/mol [1][2][3]
- CAS Number: 149-91-7 [1][3]

The molecule possesses a carboxylic acid functional group and three phenolic hydroxyl groups, which are responsible for its acidic nature and potent antioxidant activity.[6]

## Physicochemical Properties

The physicochemical properties of **3,4,5-Trihydroxybenzoate** are summarized in the table below, providing key data for its handling, formulation, and analysis.

Property	Value	References
Appearance	White to pale-yellow crystalline powder or needles.	[1][2][3]
Melting Point	251-260 °C (decomposes)	[1][4]
Boiling Point	Sublimes	[3]
pKa <sub>1</sub> (Carboxylic Acid)	~4.41	[7][8][9]
pKa <sub>2</sub> (Phenolic OH)	~8.55	[10]
pKa <sub>3</sub> (Phenolic OH)	~11.40	[10]
pKa <sub>4</sub> (Phenolic OH)	~12.8	[10]
Solubility in Water	1.19 g/100 mL (20 °C)	[1]
Solubility in Ethanol	Soluble	[1]
Solubility in Acetone	Soluble	[1]
Solubility in Chloroform	Negligible	[1]
logP	0.70	[1][3]
Density	1.694 g/cm <sup>3</sup>	[1]

## Spectroscopic Properties

Spectroscopic techniques are crucial for the identification and quantification of **3,4,5-Trihydroxybenzoate**.

### UV-Vis Spectroscopy

In aqueous solutions, **3,4,5-Trihydroxybenzoate** exhibits characteristic absorption maxima in the UV region. At an acidic pH, it shows two main absorption bands around 215 nm and 271 nm.<sup>[11]</sup> The position of these bands can be influenced by the pH of the solution.

### Infrared (IR) Spectroscopy

The IR spectrum of gallic acid displays characteristic peaks corresponding to its functional groups. Key absorptions include a broad O-H stretching band for the hydroxyl groups (around 3200-3600  $\text{cm}^{-1}$ ), a C=O stretching vibration for the carboxylic acid (around 1700  $\text{cm}^{-1}$ ), and C=C stretching bands for the aromatic ring (around 1600-1450  $\text{cm}^{-1}$ ).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):  $\delta$  ~12.5 (s, 1H, COOH), ~9.1 (s, 3H, Ar-OH), ~6.9 (s, 2H, Ar-H).
- $^{13}\text{C}$  NMR (Acetone- $d_6$ , 100 MHz):  $\delta$  ~166.8 (COOH), ~145.1 (C3, C5), ~137.8 (C4), ~121.2 (C1), ~109.2 (C2, C6).<sup>[12]</sup>

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of **3,4,5-Trihydroxybenzoate**.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ ).<sup>[9]</sup>
- Mobile Phase: An isocratic mobile phase of methanol, ethyl acetate, and water (25:5:70 v/v/v) can be effective.<sup>[9]</sup> Alternatively, a gradient of 0.1% formic acid in water (A) and

acetonitrile (B) can be used.[\[13\]](#)

- Flow Rate: 1.0 mL/min.[\[13\]](#)
- Detection: UV detection at 270 nm.[\[9\]](#)
- Standard Preparation: Prepare a stock solution of **3,4,5-Trihydroxybenzoate** in the mobile phase. Create a series of dilutions to generate a calibration curve.
- Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45  $\mu\text{m}$  syringe filter, and inject into the HPLC system.
- Quantification: Determine the concentration of **3,4,5-Trihydroxybenzoate** in the sample by comparing its peak area to the calibration curve.

## UV-Vis Spectrophotometry for Quantification

This protocol outlines a simple method for quantifying **3,4,5-Trihydroxybenzoate**.

- Instrumentation: UV-Vis Spectrophotometer.
- Solvent: Distilled water or ethanol.
- Procedure:
  - Prepare a standard stock solution of **3,4,5-Trihydroxybenzoate** in the chosen solvent.
  - Prepare a series of dilutions to create a calibration curve (e.g., 5-30  $\mu\text{g/mL}$ ).[\[14\]](#)
  - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which is typically around 271 nm.
  - Prepare the sample solution in the same solvent and measure its absorbance at the  $\lambda_{\text{max}}$ .
  - Calculate the concentration of **3,4,5-Trihydroxybenzoate** in the sample using the calibration curve.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for obtaining NMR spectra of **3,4,5-Trihydroxybenzoate**.

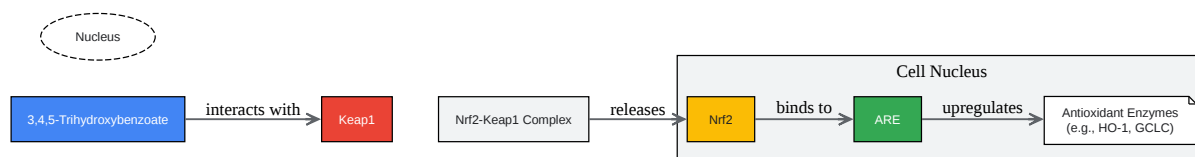
- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- $d_6$ ) or deuterated acetone (Acetone- $d_6$ ).
- Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
- Acquisition:
  - Acquire a  $^1\text{H}$  NMR spectrum to identify the proton signals.
  - Acquire a  $^{13}\text{C}$  NMR spectrum to identify the carbon signals.
  - Additional experiments such as COSY, HSQC, and HMBC can be performed to confirm the structure and assign all signals.

## Key Signaling Pathways

**3,4,5-Trihydroxybenzoate** exerts its biological effects by modulating several key signaling pathways.

### Antioxidant Signaling Pathway (Nrf2-Keap1)

**3,4,5-Trihydroxybenzoate** can activate the Nrf2-Keap1 pathway, a crucial cellular defense mechanism against oxidative stress.<sup>[15][16]</sup> It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.<sup>[15][16]</sup> In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

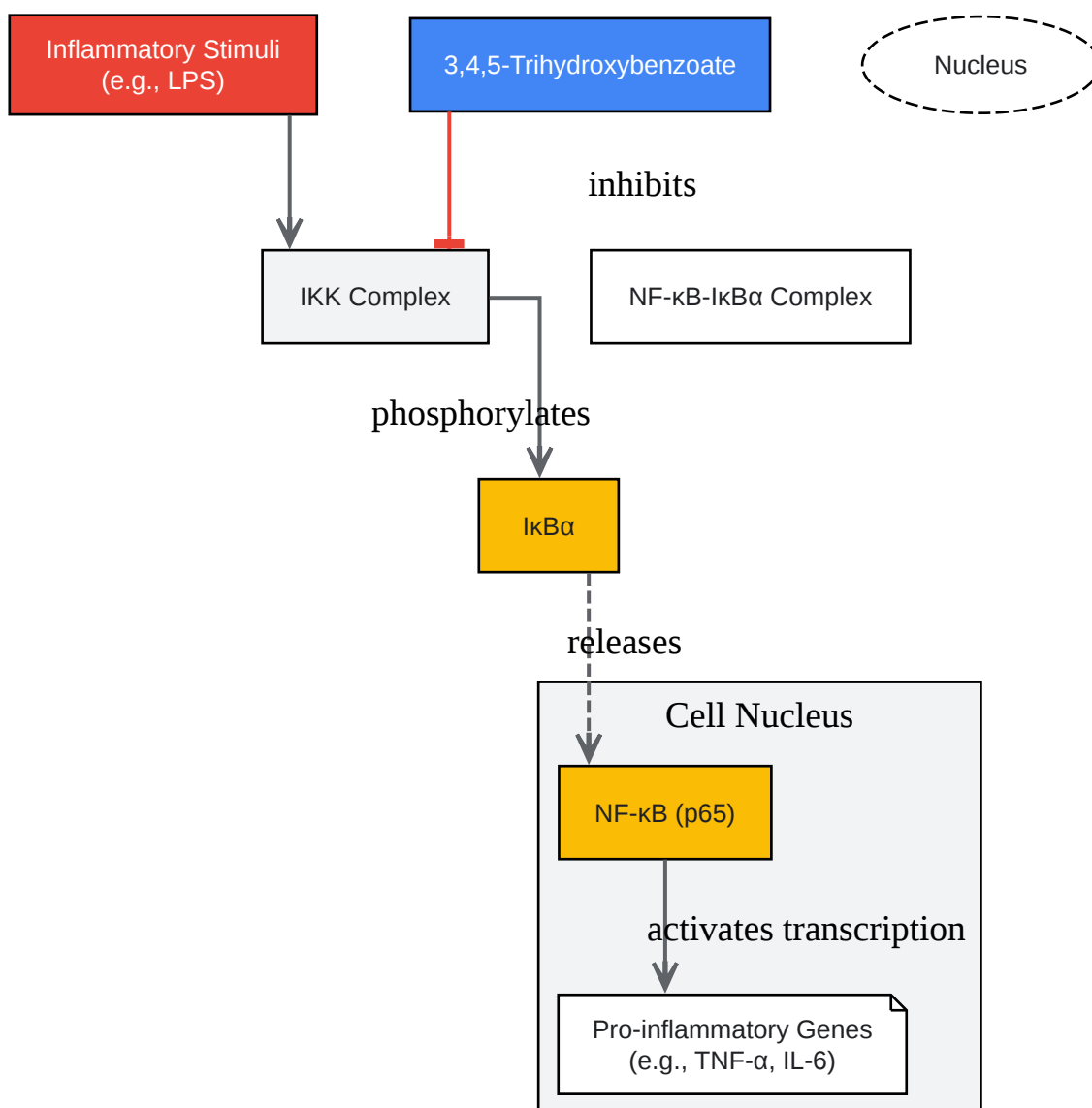


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Caption: Antioxidant signaling pathway of **3,4,5-Trihydroxybenzoate** via Nrf2-Keap1.

## Anti-inflammatory Signaling Pathway (NF- $\kappa$ B)

**3,4,5-Trihydroxybenzoate** has been shown to inhibit the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.[6][17] It can prevent the phosphorylation and degradation of I $\kappa$ B $\alpha$ , which in turn sequesters the NF- $\kappa$ B p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[17]

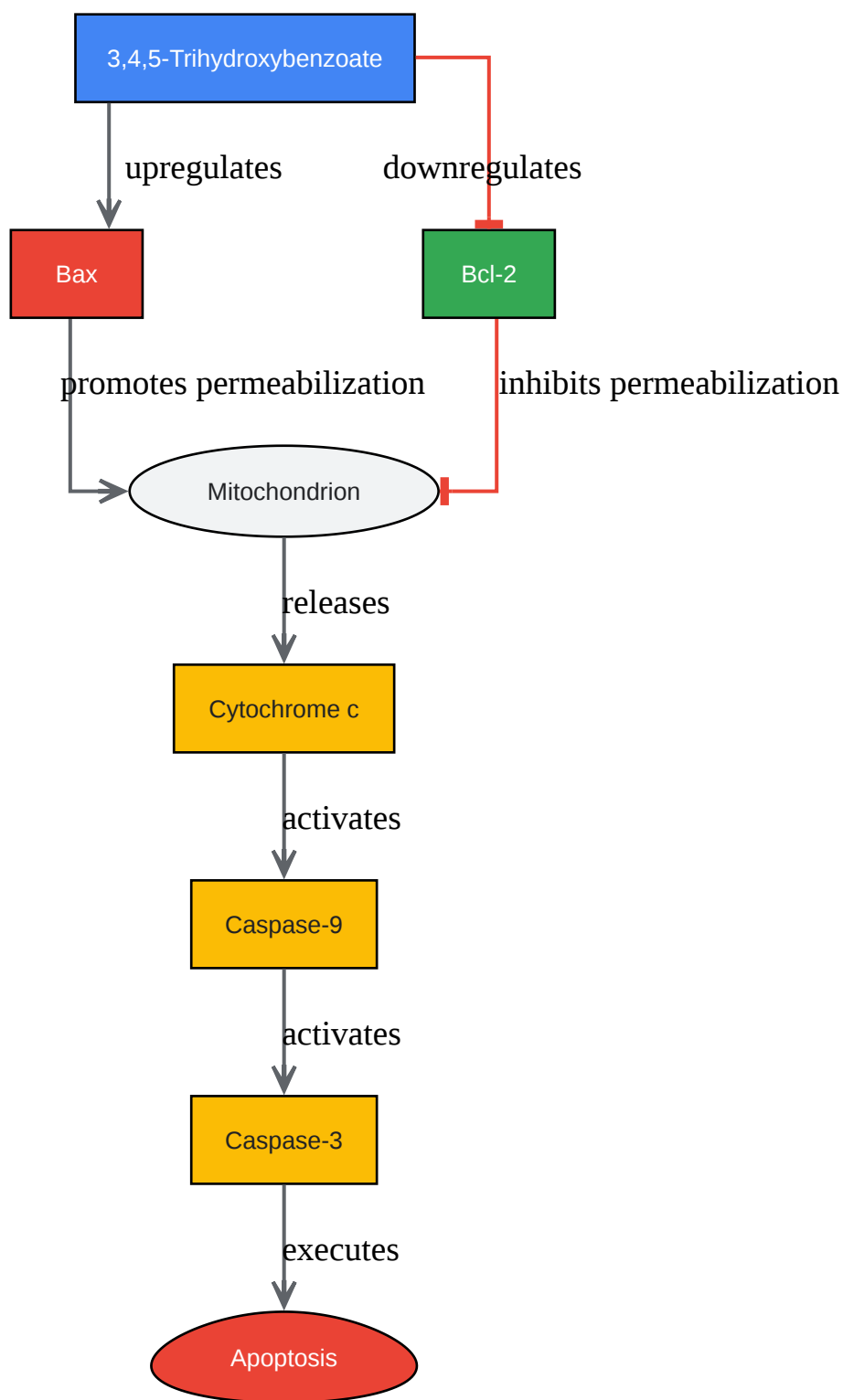


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Caption: Anti-inflammatory action of **3,4,5-Trihydroxybenzoate** via the NF-κB pathway.

## Apoptosis Signaling Pathway

**3,4,5-Trihydroxybenzoate** can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3][7] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases.[1][3]



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Caption: Intrinsic apoptosis pathway induced by **3,4,5-Trihydroxybenzoate**.

## Conclusion

**3,4,5-Trihydroxybenzoate** is a versatile phenolic compound with well-defined chemical properties and significant biological activities. This guide provides a foundational understanding of its structure, physicochemical characteristics, and analytical methodologies. The elucidation of its interactions with key cellular signaling pathways underscores its potential as a lead compound in drug discovery and development. Further research into its mechanisms of action will continue to unveil new therapeutic opportunities.

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